

Application Notes and Protocols for Assessing Myeloid Differentiation Following DEG-35 Treatment

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Compound of Interest

Compound Name: *DEG-35*

Cat. No.: *B15606136*

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Introduction

DEG-35 is a novel CRBN-dependent, dual IKZF2 and CK1 α molecular glue degrader with potential therapeutic applications in Acute Myeloid Leukemia (AML).[1] Preclinical studies have indicated that **DEG-35** induces apoptosis and promotes myeloid differentiation in leukemic cells.[2] These application notes provide a comprehensive guide to methodologies for assessing the effects of **DEG-35** on myeloid differentiation in both in vitro and in vivo models. The protocols outlined below are designed to enable researchers to quantify the phenotypic and functional changes associated with **DEG-35**-induced myeloid differentiation.

Key Concepts in Myeloid Differentiation

Myeloid differentiation is a complex process by which hematopoietic stem cells give rise to mature myeloid lineage cells, including monocytes, macrophages, granulocytes (neutrophils, eosinophils, and basophils), and dendritic cells. This process is tightly regulated by a network of signaling pathways and transcription factors. Dysregulation of myeloid differentiation is a hallmark of various hematological malignancies, including AML.

The assessment of myeloid differentiation typically involves a multi-pronged approach, including:

- **Morphological Analysis:** Examination of cell morphology to identify characteristic features of mature myeloid cells.
- **Immunophenotyping by Flow Cytometry:** Quantification of cell surface and intracellular markers to delineate different myeloid populations and their maturation stages.
- **Functional Assays:** Evaluation of the functional capabilities of differentiated myeloid cells, such as phagocytosis and oxidative burst.

Data Presentation

Table 1: In Vitro DEG-35 Treatment Parameters for Myeloid Differentiation Studies

Parameter	Recommended Range	Notes
Cell Lines	HL-60, NB4, U937, Primary AML Patient Samples	Cell line selection should be based on the specific research question and the expression of DEG-35 targets.
DEG-35 Concentration	1 nM - 10 µM (Titration Recommended)	The optimal concentration should be determined empirically for each cell line.
Treatment Duration	24 - 96 hours	Time-course experiments are recommended to capture the dynamics of differentiation.
Culture Conditions	RPMI-1640 or IMDM with 10-20% FBS, 1% Penicillin-Streptomycin	Standard mammalian cell culture conditions.
Positive Control	All-trans retinoic acid (ATRA) for HL-60 and NB4 cells	ATRA is a well-established inducer of myeloid differentiation.
Vehicle Control	DMSO (or the solvent used for DEG-35)	Essential for controlling for solvent effects.

Table 2: Flow Cytometry Antibody Panel for Myeloid Differentiation

Marker	Fluorochrome	Lineage/Maturation Stage
CD45	PE-Cy7	Pan-leukocyte marker
CD34	APC	Hematopoietic stem/progenitor marker
CD11b	FITC	Myeloid lineage marker, increases with maturation
CD14	PE	Monocytic marker
CD15	PerCP-Cy5.5	Granulocytic marker
CD16	APC-H7	Granulocytic marker, increases with maturation
CD33	BV421	Early myeloid marker
HLA-DR	BV510	Monocytic and dendritic cell marker

Experimental Protocols

Protocol 1: In Vitro Treatment of Myeloid Leukemia Cell Lines with **DEG-35**

Objective: To induce myeloid differentiation in susceptible cell lines using **DEG-35**.

Materials:

- Myeloid leukemia cell lines (e.g., HL-60, NB4)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **DEG-35** stock solution (in DMSO)
- All-trans retinoic acid (ATRA) stock solution (in DMSO)

- Vehicle (DMSO)
- 6-well tissue culture plates
- Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

- Cell Seeding: Seed myeloid leukemia cells at a density of 2×10^5 cells/mL in 6-well plates.
- Treatment Preparation: Prepare serial dilutions of **DEG-35** and a working solution of ATRA in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest **DEG-35** concentration.
- Treatment Application: Add the prepared **DEG-35**, ATRA, or vehicle control to the appropriate wells.
- Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 48, 72, or 96 hours).
- Cell Harvesting and Counting: At each time point, harvest the cells and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: Morphological Assessment of Myeloid Differentiation

Objective: To visually assess the morphological changes indicative of myeloid differentiation.

Materials:

- Treated and control cells from Protocol 1
- Phosphate-buffered saline (PBS)
- Cytocentrifuge (e.g., Cytospin)

- Microscope slides
- Wright-Giemsa stain
- Microscope with oil immersion objective

Procedure:

- **Cytospin Preparation:** Centrifuge harvested cells and resuspend the pellet in PBS to a concentration of 1×10^5 cells/mL. Prepare cytospin slides by centrifuging 100-200 μ L of the cell suspension onto a microscope slide.
- **Staining:** Air-dry the slides and then stain with Wright-Giemsa stain according to the manufacturer's instructions.
- **Microscopic Examination:** Examine the slides under a microscope. Observe for morphological changes such as a decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, and the presence of cytoplasmic granules.
- **Quantification:** Count at least 200 cells per slide and classify them based on their morphology (e.g., blasts, promyelocytes, myelocytes, metamyelocytes, band forms, segmented neutrophils, or monocytes/macrophages).

Protocol 3: Immunophenotyping by Flow Cytometry

Objective: To quantify the expression of myeloid cell surface markers as a measure of differentiation.

Materials:

- Treated and control cells from Protocol 1
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fluorochrome-conjugated antibodies (see Table 2)
- Fc block (e.g., Human TruStain FcX™)

- Flow cytometer

Procedure:

- Cell Preparation: Harvest and wash the cells with cold FACS buffer.
- Fc Receptor Blocking: Resuspend the cells in FACS buffer containing Fc block and incubate on ice for 10 minutes. This step is crucial to prevent non-specific antibody binding.
- Antibody Staining: Add the pre-titrated antibody cocktail (see Table 2) to the cells and incubate on ice in the dark for 30 minutes.
- Washing: Wash the cells twice with cold FACS buffer.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
- Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live cell population and then analyze the expression of the different myeloid markers to quantify the percentage of cells in different differentiation stages.

Protocol 4: Phagocytosis Assay

Objective: To assess the functional ability of differentiated cells to phagocytose particles.

Materials:

- Treated and control cells from Protocol 1
- Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™)
- Live cell imaging medium
- 96-well black, clear-bottom plate
- Fluorescence microscope or plate reader

Procedure:

- Cell Seeding: Seed the treated and control cells in a 96-well black, clear-bottom plate.
- Particle Addition: Add the fluorescently labeled particles to the wells at a pre-determined ratio (e.g., 10 particles per cell).
- Incubation: Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.
- Imaging/Quantification:
 - Microscopy: Visualize the uptake of fluorescent particles by the cells using a fluorescence microscope.
 - Plate Reader: Quantify the total fluorescence in each well using a fluorescence plate reader. An increase in fluorescence indicates an increase in phagocytosis.
 - Flow Cytometry: Alternatively, the percentage of cells that have phagocytosed particles can be quantified by flow cytometry.

Protocol 5: Oxidative Burst Assay

Objective: To measure the production of reactive oxygen species (ROS), a key function of mature myeloid cells.

Materials:

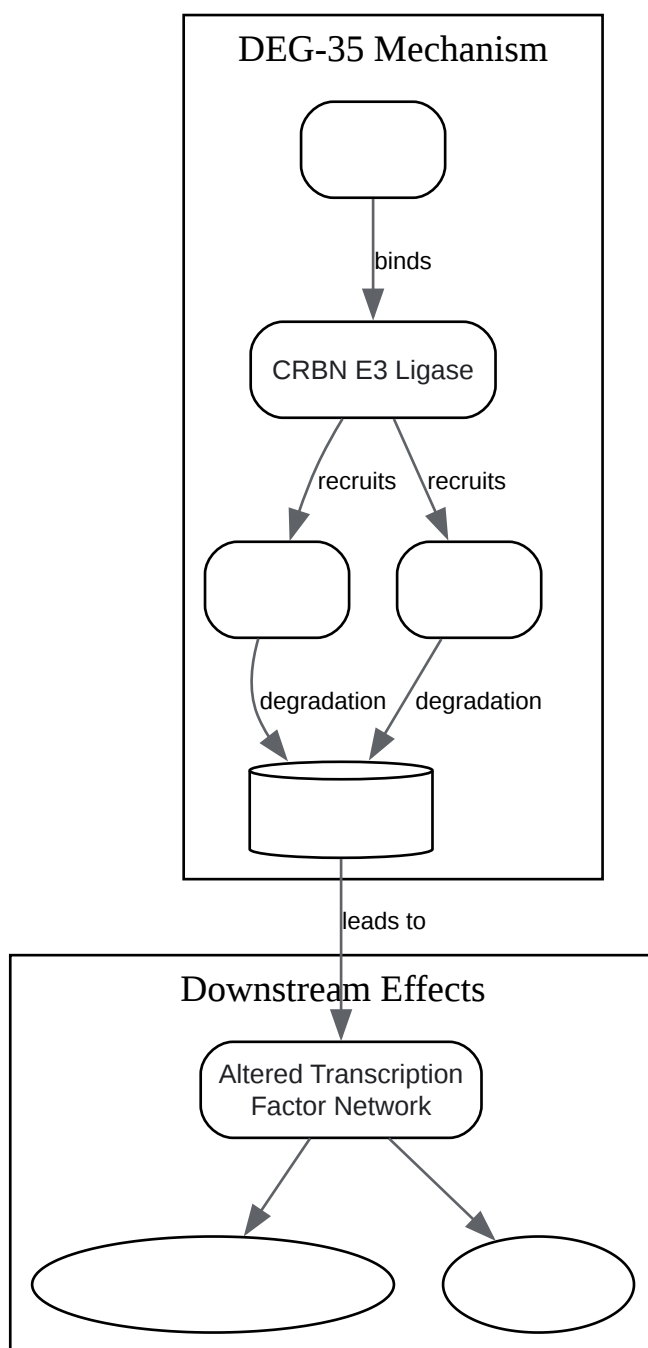
- Treated and control cells from Protocol 1
- Dihydrorhodamine 123 (DHR 123) or other suitable ROS indicator
- Phorbol 12-myristate 13-acetate (PMA) as a stimulant
- Flow cytometer

Procedure:

- Cell Preparation: Harvest and wash the cells.
- Dye Loading: Resuspend the cells in a suitable buffer and load with DHR 123 by incubating at 37°C for 15 minutes.

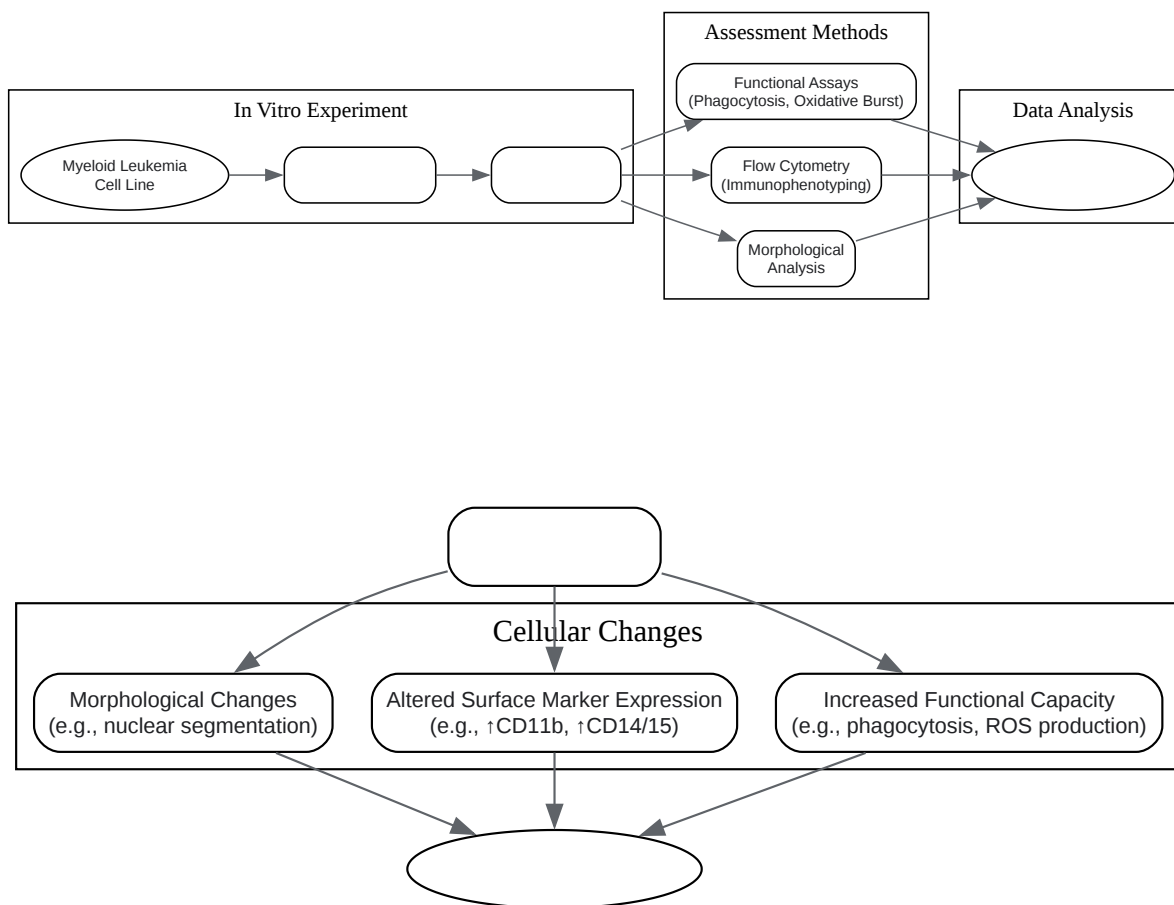
- **Stimulation:** Add PMA to stimulate the oxidative burst and incubate for another 15-30 minutes at 37°C.
- **Data Acquisition:** Immediately acquire data on a flow cytometer, measuring the fluorescence of the oxidized rhodamine 123.
- **Data Analysis:** Analyze the data to determine the percentage of cells producing ROS and the mean fluorescence intensity, which corresponds to the amount of ROS produced per cell.

Mandatory Visualizations



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Caption: Signaling pathway of **DEG-35** inducing myeloid differentiation.



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References

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- 2. news.harvard.edu [news.harvard.edu]

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